ethyl (5-amino-1H-tetrazol-1-yl)acetate

Coordination Chemistry Bioinorganic Chemistry DNA Binding

Researchers needing regioisomerically pure N1-substituted tetrazole ligands often face supply inconsistency. Ethyl (5-amino-1H-tetrazol-1-yl)acetate directly resolves this: • Coordination Chemistry: forms trans-[PdCl₂L₂] & trans-[PtCl₂L₂] complexes with DNA binding (ΔTm = 8-13 °C) and BSA affinity (K ≈ 10⁵ L mol⁻¹). • Medicinal Chemistry: glycine-derived building block for tetrazole-containing peptidomimetics and P2X7 receptor antagonist candidates. • Energetic Materials: insensitive explosive classification permits handling without special restrictions. Supplied at ≥95% purity; non-hazardous for DOT/IATA transport; shipped ambient globally.

Molecular Formula C5H9N5O2
Molecular Weight 171.16 g/mol
CAS No. 21744-57-0
Cat. No. B1267112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (5-amino-1H-tetrazol-1-yl)acetate
CAS21744-57-0
Molecular FormulaC5H9N5O2
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=NN=N1)N
InChIInChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9)
InChIKeyYVKHCKBSEQKYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (5-Amino-1H-Tetrazol-1-yl)Acetate: Baseline Characterization


Ethyl (5-amino-1H-tetrazol-1-yl)acetate (CAS 21744-57-0, MFCD00501796) is a tetrazole-based heterocyclic building block with the molecular formula C5H9N5O2 and molecular weight 171.16 g/mol . The compound features a 5-amino-substituted tetrazole ring N1-linked to an ethyl acetate moiety, providing a reactive amino group, a hydrolyzable ester functionality, and a tetrazole ring capable of metal coordination . Commercial availability is established through multiple reputable vendors with standard purity specifications of 95% [1]. The compound is classified as non-hazardous for DOT/IATA transport and is widely employed as a synthetic intermediate in medicinal chemistry, coordination chemistry, and energetic materials research.

Ethyl (5-Amino-1H-Tetrazol-1-yl)Acetate: Why Substitution Fails


Tetrazolylacetic acid derivatives exist as two regioisomeric forms—N1-substituted (tetrazol-1-yl) and N2-substituted (tetrazol-5-yl)—which exhibit distinct coordination geometries and metal-binding affinities [1]. The target compound's 5-amino substitution introduces additional hydrogen-bonding capacity and electronic modulation not present in unsubstituted or 5-methyl analogs, fundamentally altering both synthetic reactivity and downstream complexation behavior . Furthermore, the ethyl ester form offers distinct solubility and partitioning properties compared to the free carboxylic acid analog (CAS 21743-62-4), which affects reaction compatibility in anhydrous conditions [2]. These structural determinants preclude direct interchange with structurally similar tetrazole derivatives without compromising experimental reproducibility.

Ethyl (5-Amino-1H-Tetrazol-1-yl)Acetate: Comparative Evidence for Selection


DNA Binding: 5-Amino vs. 5-Methyltetrazole Complexes

In a systematic study comparing metal complexes derived from tetrazol-1-yl and tetrazol-5-ylacetic acid esters, the Pd(II) and Pt(II) complexes incorporating ethyl (5-amino-1H-tetrazol-1-yl)acetate as ligand demonstrate quantifiably distinct DNA binding properties relative to 5-methyl-substituted tetrazole analogs. The study directly compared trans-[MCl₂L₂] complexes where L = ethyl (5-amino-1H-tetrazol-1-yl)acetate versus L = 5-methyl-1H-tetrazol-1-ylacetic acid esters [1]. The presence of the 5-amino group introduces additional hydrogen-bonding interactions with the DNA minor groove that are absent in the 5-methyl congener.

Coordination Chemistry Bioinorganic Chemistry DNA Binding Anticancer Metallodrugs

BSA Binding: Pd(II) Complex vs. Free Ligand

Fluorescence quenching studies of Pd(II) complexes incorporating ethyl (5-amino-1H-tetrazol-1-yl)acetate and related tetrazolylacetic esters reveal quantifiable BSA binding constants that distinguish this ligand class from non-tetrazole alternatives. The Pd(II) complexes derived from tetrazolylacetic esters exhibit binding constants (K_bin) ranging from 0.83 × 10⁵ to 4.12 × 10⁵ L M⁻¹ with bovine serum albumin [1]. Molecular docking analysis further confirms that these tetrazole-containing complexes preferentially bind at the Trp213 site with binding free energies (ΔG_binding) of -7.2 to -7.56 kcal/mol [1].

Protein Binding Serum Albumin Interaction Pharmacokinetics Bioinorganic Chemistry

Synthetic Yield: Cyanogen Azide Method vs. Other Amino Esters

A direct comparative study of cyanogen azide-mediated tetrazole formation across multiple α-amino ester substrates demonstrates that glycine ethyl ester-derived substrates (producing the target compound) achieve substantially higher yields than functionalized α-amino esters . Specifically, treatment of glycine ethyl ester hydrochloride with cyanogen azide in water/acetonitrile at ambient temperature affords the target compound in approximately 61% yield, whereas analogous reactions using cysteine, arginine, histidine, and serine esters produced only trace quantities and proved difficult to isolate .

Synthetic Methodology Tetrazole Synthesis Process Chemistry Building Block Preparation

Physicochemical Properties: Ethyl Ester vs. Free Acid

Comparison of predicted physicochemical parameters between the ethyl ester target compound (CAS 21744-57-0) and its free carboxylic acid analog (5-amino-1H-tetrazol-1-yl)acetic acid, CAS 21743-62-4) reveals quantifiable differences in lipophilicity and molecular properties that dictate solvent compatibility and purification strategy. The ethyl ester exhibits a predicted ACD/LogP of -0.67 and LogD (pH 5.5) of -0.50, whereas the free acid analog (MW 143.1 g/mol) exists as a zwitterionic, water-soluble crystalline solid [1].

Physicochemical Properties Solubility Partitioning Formulation Chemistry

Sensitivity Classification: Insensitive vs. Conventional Tetrazoles

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is classified as belonging to the group of insensitive explosives and has been demonstrated to be insensitive to X-ray irradiation and standard elemental analysis conditions . This safety classification distinguishes it from many conventional tetrazole-based energetic compounds (e.g., 5-aminotetrazole itself, which exhibits higher friction and impact sensitivity) and enables safer handling in research laboratory settings without specialized explosive-handling infrastructure.

Energetic Materials Insensitive Munitions Safety Profile Nitrogen-Rich Heterocycles

Commercial Purity and Vendor Availability

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is commercially available from multiple established research chemical suppliers with a consistent minimum purity specification of 95% . This standardization across vendors (including AKSci, Fluorochem, and others) provides procurement reliability and batch-to-batch consistency that may not be uniformly available for less common tetrazole derivatives requiring custom synthesis.

Commercial Availability Quality Specification Procurement Building Block

Ethyl (5-Amino-1H-Tetrazol-1-yl)Acetate: Research & Industrial Applications


Pd(II) and Pt(II) Anticancer Metallodrug Development

Ethyl (5-amino-1H-tetrazol-1-yl)acetate serves as a coordinating ligand for the synthesis of trans-[PdCl₂L₂] and trans-[PtCl₂L₂] complexes with demonstrated DNA binding and BSA interaction properties. The resulting complexes exhibit quantifiable DNA helix stabilization (ΔTm = 8-13 °C) and BSA binding constants in the 10⁵ L M⁻¹ range, establishing this ligand as a scaffold for metallodrug candidate libraries [1]. The 5-amino group provides additional hydrogen-bonding capacity for minor groove interactions (ΔG_binding = -5.56 to -6.12 kcal/mol), while the ethyl ester maintains organic solubility during complexation reactions.

Synthetic Intermediate for Bioactive Aminotetrazoles

The compound functions as a glycine-derived aminotetrazole building block accessible via the cyanogen azide synthetic route with approximately 61% yield [1]. This established synthetic accessibility, combined with the compound's 5-amino group (available for further derivatization) and hydrolyzable ethyl ester (enabling subsequent carboxylic acid liberation), positions it as a versatile intermediate for constructing tetrazole-containing peptidomimetics, P2X7 receptor antagonist candidates, and bioisosteric replacements for carboxylic acid moieties in medicinal chemistry programs .

Insensitive Energetic Materials Formulation

The compound's classification as an insensitive explosive and demonstrated insensitivity to X-ray irradiation enables its use in energetic materials research without the handling restrictions required for sensitive tetrazole derivatives [1]. This safety profile, combined with its nitrogen-rich tetrazole core (five nitrogen atoms per molecule), supports its application as a precursor or building block in the development of insensitive munitions and propellant formulations where controlled energy release is required but accidental initiation risk must be minimized.

Regioisomeric Tetrazole Ligand Coordination Studies

As an N1-substituted 5-aminotetrazolylacetic ester, this compound enables direct comparative studies of regioisomeric coordination behavior when contrasted with N2-substituted (tetrazol-5-yl) analogs [1]. The distinct coordination geometry and metal-binding affinity between N1 and N2 isomers make this compound essential for systematic investigations of tetrazole-based ligand design in transition metal complexation. The ethyl ester functionality further allows solvent compatibility studies comparing ester vs. free acid ligand forms.

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